molecular formula C22H29N7O3 B2419381 (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034233-20-8

(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2419381
CAS No.: 2034233-20-8
M. Wt: 439.52
InChI Key: ZTWCBLIWSHYPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H29N7O3 and its molecular weight is 439.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone, often referred to as a pyrazol-pyrimidine derivative, has garnered attention in pharmacological research for its diverse biological activities. This article reviews the available literature on its biological properties, including enzyme inhibition, receptor binding affinity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N6O3C_{20}H_{24}N_{6}O_{3}, and it features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and a piperazine group. The presence of these functional groups suggests potential interactions with various biological targets.

1. Enzyme Inhibition

One of the key areas of interest is the compound's ability to inhibit specific enzymes. BindingDB provides data indicating that this compound exhibits significant binding affinity toward adenosine receptors:

Target Ki (nM) Assay Description
Adenosine receptor A2A (Human)2.10Membranes prepared from Flp-In HEK cells transfected with adenosine receptors were used in binding assays.
Adenosine receptor A1 (Human)210Similar assay conditions as A2A receptor.
Potassium voltage-gated channel subfamily H member 2 (hERG)IC50: 650 nMAssessed for potential cardiotoxicity by examining the ability to block potassium tail currents.

These results indicate that the compound has a high affinity for certain adenosine receptors, which are crucial in various physiological processes including neurotransmission and cardiovascular function.

2. Antitubercular Activity

In addition to its receptor interactions, this compound has been evaluated for its antitubercular properties. A study published in RSC Advances reported that derivatives similar to this compound showed notable activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds in the series tested . This suggests potential as a therapeutic agent in treating tuberculosis.

Case Study 1: Anticancer Potential

Recent research has explored the anticancer potential of pyrazole derivatives, including this compound. A study focused on small molecule inhibitors demonstrated that modifications to the pyrazole ring could enhance selectivity and potency against cancer cell lines . The compound's ability to inhibit CDK9 was particularly highlighted, with IC50 values indicating strong inhibitory action on MYC-dependent cancers.

Case Study 2: Neuropharmacology

The interaction of this compound with adenosine receptors also suggests implications in neuropharmacology. Its affinity for adenosine A2A receptors may position it as a candidate for neuroprotective therapies or treatments for neurodegenerative diseases . The modulation of neurotransmitter release via these receptors can influence various neurological conditions.

Properties

IUPAC Name

[4-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O3/c1-15-10-16(2)29(25-15)20-11-19(23-14-24-20)28-12-17(13-28)21(30)26-5-7-27(8-6-26)22(31)18-4-3-9-32-18/h10-11,14,17-18H,3-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWCBLIWSHYPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)C(=O)C5CCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.